Dioleyldimethylammonium chloride
Description
Overview of Cationic Lipids in Supramolecular Chemistry and Nanotechnology
Cationic lipids are a class of amphiphilic molecules that possess a hydrophilic headgroup with a positive charge and a hydrophobic tail. This dual nature drives their self-assembly in aqueous environments into organized structures like micelles, liposomes, and other nano-assemblies. nih.gov In supramolecular chemistry, the study of systems involving molecular assemblies, cationic lipids are fundamental building blocks for creating functional superstructures through non-covalent interactions. rsc.org These interactions include electrostatic forces, hydrophobic effects, and van der Waals forces. creative-biolabs.com
Significance of DODAC as a Model Cationic Amphiphile
DODAC stands out as a model cationic amphiphile due to its well-defined structure and predictable self-assembly behavior. broadpharm.com An amphiphile is a chemical compound possessing both hydrophilic (water-loving) and lipophilic (fat-loving) properties. The dioleoyl chains in DODAC are unsaturated, which imparts fluidity to the lipid bilayers it forms, a property that can be crucial for its function in biological systems. broadpharm.com
Its significance lies in its utility as a fundamental component in the construction of liposomes and other nanoparticles. axispharm.com Researchers utilize DODAC to investigate the fundamental principles of lipid self-assembly, membrane biophysics, and the interactions between cationic surfaces and biological macromolecules. scispace.comnih.gov The ability of DODAC to form stable vesicles and to effectively complex with DNA and RNA makes it an important tool in the development of non-viral gene delivery systems. medkoo.com Its relatively simple and well-characterized nature allows for systematic studies on how lipid structure influences the efficiency of gene transfection and drug encapsulation. rsc.org
Historical Context and Evolution of DODAC Research
The study of cationic lipids and their applications emerged from the broader field of lipid research, which has its roots in the early investigations of biological membranes. The development of synthetic lipids in the mid-20th century paved the way for the creation of artificial membrane systems like liposomes. The initial focus of research was on understanding the fundamental physical chemistry of these assemblies.
The concept of using liposomes for drug delivery began to gain traction in the 1970s. However, it was the advent of gene therapy in the 1980s that spurred significant interest in cationic lipids. The need for safe and efficient methods to deliver genetic material into cells led to the exploration of various synthetic vectors, with cationic lipids showing great promise. Early research in this area focused on synthesizing and characterizing a variety of cationic lipids to understand the structure-activity relationships that govern their transfection efficiency.
Current Research Landscape and Future Directions for DODAC-Based Systems
The current research landscape for DODAC and other cationic lipids is vibrant and multidisciplinary. A primary focus remains on optimizing their use in gene therapy and vaccine delivery. medkoo.comrsc.org This includes the development of more sophisticated lipid nanoparticle (LNP) formulations that can target specific cells or tissues and facilitate the efficient release of their cargo within the cell. youtube.com
Future directions in DODAC research are likely to involve:
Hybrid Systems: The integration of DODAC with other molecules, such as polymers and peptides, to create hybrid nanoparticles with enhanced stability and functionality.
Stimuli-Responsive Systems: The design of DODAC-based carriers that release their contents in response to specific triggers, such as changes in pH or temperature, which can lead to more controlled and targeted drug delivery. nih.gov
Advanced Characterization: The use of cutting-edge analytical techniques and computational modeling to gain a deeper understanding of the structure and behavior of DODAC assemblies at the molecular level.
Broadened Applications: Exploring the potential of DODAC in other areas of nanotechnology, such as in the development of biosensors and as stabilizing agents for other types of nanoparticles. mdpi.com
The continued exploration of DODAC and its derivatives holds significant promise for advancing the fields of nanomedicine and materials science.
Structure
2D Structure
Properties
CAS No. |
7212-69-3 |
|---|---|
Molecular Formula |
C38H76ClN |
Molecular Weight |
582.5 g/mol |
IUPAC Name |
dimethyl-bis[(Z)-octadec-9-enyl]azanium chloride |
InChI |
InChI=1S/C38H76N.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(3,4)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h19-22H,5-18,23-38H2,1-4H3;1H/q+1;/p-1/b21-19-,22-20-; |
InChI Key |
UAKOZKUVZRMOFN-JDVCJPALSA-M |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC[N+](CCCCCCCC/C=C\CCCCCCCC)(C)C.[Cl-] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC[N+](C)(C)CCCCCCCCC=CCCCCCCCC.[Cl-] |
Other CAS No. |
7212-69-3 |
Synonyms |
dioleyldimethylammonium chloride dioleyldimonium chloride DODAC |
Origin of Product |
United States |
Fundamental Principles of Dodac Self Assembly and Supramolecular Architectures
Theoretical Frameworks Governing Cationic Lipid Self-Assembly
The self-assembly of dioleyldimethylammonium chloride (DODAC) in aqueous solutions is a complex process governed by a delicate interplay of fundamental physicochemical principles. These principles dictate the spontaneous organization of individual DODAC molecules into larger, ordered structures such as vesicles and liposomes. Understanding these theoretical frameworks is crucial for controlling and manipulating the resulting supramolecular architectures for various applications.
Critical Packing Parameter (CPP) Theory and its Application to DODAC
The Critical Packing Parameter (CPP) is a dimensionless number that provides a powerful predictive tool for the type of aggregate structure a surfactant molecule will form in solution. packagingdiscussions.comchempedia.info It is defined by the formula:
CPP = v / (a * l)
Where:
v is the volume of the hydrophobic tail(s) of the surfactant molecule.
a is the optimal headgroup area at the aggregate-water interface.
l is the critical length of the hydrophobic tail(s).
The geometry of the resulting aggregate is largely determined by the value of the CPP, as outlined in the table below.
| CPP Value | Predicted Aggregate Structure |
| < 1/3 | Spherical micelles |
| 1/3 to 1/2 | Cylindrical or rod-like micelles |
| 1/2 to 1 | Vesicles or flexible bilayers |
| > 1 | Inverted structures (e.g., reverse micelles) |
For DODAC, a double-chained cationic lipid, the two oleoyl (B10858665) chains contribute significantly to the hydrophobic volume (v). This large hydrophobic volume, relative to its smaller dimethylammonium headgroup area (a), results in a CPP value that typically falls within the range of 1/2 to 1. This value strongly favors the formation of bilayer structures, such as vesicles and liposomes, rather than spherical or cylindrical micelles. researchgate.net The geometric constraints imposed by the two hydrocarbon chains prevent the molecules from packing into highly curved structures.
It is important to note that the CPP is not a fixed value and can be influenced by environmental factors such as temperature, ionic strength, and the presence of co-surfactants. stevenabbott.co.uk These factors can alter the effective headgroup area or the conformation of the hydrophobic tails, thereby modulating the final self-assembled structure.
Electrostatic Interactions in DODAC Aggregate Formation
As a cationic lipid, DODAC possesses a positively charged dimethylammonium headgroup. These charges play a critical role in the self-assembly process through electrostatic interactions. In an aqueous environment, the positively charged headgroups of DODAC molecules will repel each other. This electrostatic repulsion influences the spacing between the headgroups at the aggregate surface, effectively increasing the optimal headgroup area (a).
However, these repulsive forces are modulated by the presence of counter-ions (chloride ions in this case) in the solution. The counter-ions can screen the positive charges of the headgroups, reducing the electrostatic repulsion and allowing the lipid molecules to pack more closely together. The balance between the repulsive forces of the headgroups and the screening effect of the counter-ions is a key determinant of the stability and morphology of the resulting DODAC aggregates. mdpi.com The interplay of these electrostatic forces is crucial in preventing the aggregation from collapsing and in maintaining the integrity of the bilayer structure.
Hydrophobic Interactions in Driving DODAC Self-Organization
The primary driving force for the self-assembly of DODAC in water is the hydrophobic effect. researchgate.netnih.gov The two long oleoyl chains of DODAC are nonpolar and thus have a very low affinity for the polar water molecules. When dispersed in water, the system seeks to minimize the unfavorable contact between the hydrophobic tails and the aqueous environment.
This is achieved by the spontaneous organization of DODAC molecules such that their hydrophobic tails are sequestered away from the water, while their hydrophilic headgroups remain in contact with the aqueous phase. This arrangement leads to the formation of aggregates where the hydrophobic tails form a nonpolar core, shielded from the water by a shell of hydrophilic headgroups. nih.gov This entropic-driven process is the fundamental reason why DODAC and other amphiphilic molecules self-assemble into ordered structures in aqueous solutions. The strength of these hydrophobic interactions is a dominant factor in the stability of the resulting supramolecular architectures. nih.gov
Formation and Structural Characteristics of DODAC-Based Vesicles and Liposomes
The self-assembly of DODAC in aqueous solutions readily leads to the formation of vesicles and liposomes, which are closed, spherical structures composed of one or more lipid bilayers. wikipedia.org The specific characteristics of these structures are influenced by the preparation method and the underlying physicochemical principles.
Unilamellar and Multilamellar Vesicle Formation Mechanisms
Depending on the preparation conditions, DODAC can form both unilamellar vesicles (ULVs), which consist of a single lipid bilayer enclosing an aqueous core, and multilamellar vesicles (MLVs), which are composed of multiple concentric bilayers, resembling an onion. wikipedia.orgnih.govnih.govwikipedia.org
Multilamellar Vesicles (MLVs): These are often the initial structures formed when a thin film of DODAC is hydrated. The agitation of the lipid film in an aqueous buffer leads to the swelling and peeling off of lipid sheets that spontaneously form closed, concentric bilayers.
Unilamellar Vesicles (ULVs): The formation of ULVs typically requires additional energy input to break down the larger MLVs. nih.gov Common methods include:
Sonication: The application of high-frequency sound waves can disrupt the MLV structures, causing them to fragment and reform into smaller, single-bilayer vesicles.
Extrusion: This technique involves forcing a suspension of MLVs through a polycarbonate membrane with a defined pore size. This process repeatedly strips off the outer layers of the MLVs, resulting in a more homogenous population of ULVs with a size distribution close to the pore size of the membrane.
The formation of these vesicles is a dynamic process. Studies have shown that DODAC suspensions are not always in thermodynamic equilibrium. For instance, sonication can lead to the formation of small, open, flat disk-like bilayer fragments. researchgate.net Over time, or with the addition of certain salts, these fragments can anneal and fuse to form a population of vesicles with a more uniform size distribution. researchgate.net
Controlled Curvature and Morphology of DODAC-Containing Bilayers
The curvature of a lipid bilayer is a critical parameter that influences its physical properties and biological interactions. nih.govcam.ac.uk For a pure DODAC bilayer, the intrinsic curvature is determined by the balance of forces between the headgroup and tail regions, as described by the CPP theory.
The curvature of DODAC-containing bilayers can be controlled and manipulated through several means:
Protein Interactions: The binding or insertion of proteins into the DODAC bilayer can induce local changes in curvature. nih.govresearchgate.net Some proteins have specific domains that can sense or actively bend the membrane.
External Forces: Mechanical forces, such as those applied during extrusion, can impose a specific curvature on the vesicles.
Influence of Co-lipids and Excipients on Vesicle Architecture
The architecture of vesicles formed by this compound (DODAC) is not solely determined by the properties of the cationic lipid itself. The inclusion of neutral co-lipids and other excipients plays a critical role in modulating the structure, stability, and functionality of the resulting assemblies.
Dioleoylphosphatidylethanolamine (DOPE): DOPE is a frequently used "helper" lipid in cationic lipid formulations. nih.gov Its inclusion can significantly influence gene transfer efficiencies, not just by affecting DNA uptake into cells, but more importantly by facilitating processes after uptake. nih.gov While some co-lipids may enhance DNA uptake, others, like DOPE and its structural analogs, are more effective at promoting the release of DNA from the lipid complex into the cytoplasm. nih.gov The presence of DOPE can also promote the transition of lipid nanoparticles into a hexagonal (HII) phase, which is believed to enhance membrane fusion and endosomal escape, leading to improved transfection efficiency. nih.gov Formulations often utilize a 1:1 molar ratio of cationic lipid to DOPE. nih.gov
PEG-Lipids (Polyethylene Glycol-Lipids): PEG-lipids are incorporated into vesicle formulations to confer stability and prolong circulation times. broadpharm.com These amphiphilic molecules consist of a hydrophilic PEG chain and a hydrophobic lipid anchor that embeds into the nanoparticle's lipid layer. biochempeg.com The PEG chains form a protective hydrophilic corona around the vesicle, providing steric hindrance that helps the nanoparticle evade the immune system. acs.orgcas.org The properties of the PEG-lipid, such as the length of the PEG chain and the type of lipid anchor, can significantly impact the characteristics of the final nanoparticle, including its size and stability. broadpharm.com For instance, the acyl chain composition of the PEG-lipid can influence its transfer rate from the vesicle surface, allowing for a potential transformation of the nanoparticle's surface properties over time. acs.org
Table 1: Influence of Co-lipids on DODAC-based Vesicle Properties This table is interactive. You can sort and filter the data.
| Co-lipid | Primary Role in Vesicle Architecture | Mechanism of Action | Reference |
|---|---|---|---|
| DOPE | Enhances endosomal escape and content release | Promotes transition to non-lamellar (hexagonal HII) phases, facilitating membrane fusion. | nih.govnih.gov |
| Cholesterol | Increases stability and transfection efficiency | Reduces membrane hydration repulsion, promoting fusion with endosomal membranes. Modifies membrane fluidity. | nih.govresearchgate.netnih.gov |
| PEG-Lipids | Provides steric stabilization, prolongs circulation | Forms a hydrophilic corona on the vesicle surface, reducing non-specific interactions. | broadpharm.combiochempeg.comacs.org |
Formation and Structural Characteristics of DODAC-Based Micelles and Other Nanostructures
Beyond vesicles, DODAC can self-assemble into a variety of other nanostructures, primarily driven by the hydrophobic effect in aqueous solutions. wikipedia.org This spontaneous organization occurs when the concentration of the surfactant surpasses the critical micelle concentration (CMC), a point where assembling into aggregates becomes thermodynamically favorable. wikipedia.orgaimspress.com
Spherical and Cylindrical Micellar Aggregates
The geometry of the surfactant molecule is a key determinant of the resulting micelle shape. wikipedia.org
Spherical Micelles: These are the most common initial structures formed above the CMC. In an aqueous solution, the hydrophobic dioleyl tails of DODAC aggregate to form a core, shielded from the water, while the hydrophilic dimethylammonium head groups form a spherical outer surface that interacts with the surrounding water. wikipedia.org This arrangement minimizes the unfavorable contact between the hydrocarbon tails and water. wikipedia.org
The transition between these shapes is a dynamic process influenced by solution conditions such as concentration, temperature, and ionic strength. wikipedia.org
Complex Nanoparticle Architectures and Their Assembly Pathways
Modern materials science has explored the creation of increasingly complex nanoparticle architectures using building blocks like DODAC. nih.gov These advanced structures are designed to combine multiple materials or functionalities in a well-defined way. researchgate.net
Assembly pathways for these complex architectures often involve the dispersion or crosslinking of pre-formed polymers or the direct polymerization of monomers in the presence of the self-assembling DODAC system. nih.gov Examples of such architectures include:
Dendrimers and Branched Networks: DODAC-based nanoparticles can be functionalized on their surface or integrated into highly branched polymer networks to create multifunctional systems. nih.govnih.gov
Supramolecular Architectures: The principles of supramolecular chemistry, which involve non-covalent interactions like hydrogen bonding and coordination bonds, can be used to guide the assembly of DODAC into highly ordered, functional structures. frontiersin.orgrsc.orgnih.gov These pathways allow for the creation of architectures with specific dimensionalities (e.g., 1D, 2D, or 3D) and responsive properties. frontiersin.org
Phase Behavior of DODAC-Water Systems and Lipid Mixtures
The interaction of this compound with water is characterized by rich and complex phase behavior. nih.govresearchgate.net Like many surfactants, DODAC is a lyotropic liquid crystal, meaning it forms different phases depending on its concentration in a solvent (in this case, water) and the temperature. wikipedia.org
Liquid Crystalline Phases and Phase Transitions
A liquid crystal is a state of matter with properties between those of a crystalline solid and a conventional liquid. wikipedia.orgmerckgroup.com Molecules in a liquid crystal can flow like a liquid but maintain a degree of orientational order. doitpoms.ac.uk
In the DODAC-water system, several liquid crystalline phases can be observed. The phase diagram of the closely related Dioctadecyldimethylammonium Bromide (DODAB) system, which is very similar to that of DODAC, shows a lamellar liquid crystalline region at temperatures above 55°C. researchgate.net This lamellar (Lα) phase consists of DODAC molecules arranged in bilayers separated by layers of water. nih.gov At very high surfactant concentrations and temperatures (e.g., 86°C to 116°C for DODAB), an inverse hexagonal mesophase may appear. researchgate.net Systems can exhibit multiple liquid crystal phases, such as nematic and smectic phases, which are defined by their specific degrees of positional and orientational order. merckgroup.comdoitpoms.ac.uk
Influence of Temperature and Ionic Strength on Phase Behavior
The phase behavior of the DODAC-water system is highly sensitive to changes in temperature and ionic strength.
Temperature: Temperature is a critical parameter that dictates phase transitions (thermotropic behavior). wikipedia.org Differential Scanning Calorimetry (DSC) is a key technique used to study these transitions. nih.govhitachi-hightech.com For DODAC at a concentration of 1.0 mM in water, the main phase transition temperature (Tm), often considered the melting temperature, is approximately 49°C. nih.gov This transition corresponds to the change from a more ordered gel state to a more fluid liquid-crystalline state.
Ionic Strength: The nature and concentration of ions in the solution significantly affect the phase behavior. The chloride counterion in DODAC plays a crucial role. The main transition temperature (Tm) of DODAC (49°C) is higher than that of its bromide counterpart, DODAB (45°C), which is attributed to the different affinity and binding specificity of the counterions to the vesicle interface. nih.gov Increasing the ionic strength of the solution can screen the electrostatic repulsions between the charged head groups of DODAC, which can, in turn, influence the packing of the lipid molecules and the transition temperatures between different phases. The phase separation ability in such systems is often influenced by the salting-out effect, where the hydration of ions competes with the hydration of the surfactant head groups. mdpi.com
Table 2: Thermotropic Phase Behavior of DODAC vs. DODAB This table is interactive. You can sort and filter the data.
| Compound | Main Transition Temperature (Tm) | Measurement Conditions | Key Observation | Reference |
|---|---|---|---|---|
| DODAC | 49°C | 1.0 mM surfactant in water | Higher Tm attributed to stronger counterion (Cl⁻) affinity to the vesicle interface. | nih.gov |
| DODAB | 45°C | 1.0 mM surfactant in water | Lower Tm compared to DODAC. | nih.gov |
Interactions of Dodac with Biomolecules and Model Biological Systems
Complexation with Nucleic Acids (DNA and RNA)
The interaction between the cationic lipid DODAC and anionic nucleic acids such as DNA and RNA is a primary example of electrostatically driven molecular assembly. This process leads to the formation of compact, nanoparticle-sized complexes known as lipoplexes, which effectively neutralize and package the nucleic acid polymer.
The condensation of DNA by DODAC is a complex biophysical process initiated by the strong electrostatic attraction between the positively charged dimethylammonium headgroup of DODAC and the negatively charged phosphate (B84403) backbone of DNA. researchgate.net In an aqueous solution, elongated DNA molecules maintain a stiff, extended conformation due to electrostatic repulsion between the phosphate groups along the polymer chain. wikipedia.org The introduction of cationic lipids like DODAC neutralizes these charges, reducing the intramolecular repulsion and allowing the DNA to fold into a much more compact state. researchgate.netnih.gov
A key finding in the study of DODAC is that the formation of a stable, hydrophobic complex occurs significantly before complete charge neutralization is achieved. nih.gov Research using a 7.2 kb plasmid demonstrated that a hydrophobic, condensed complex is formed at a DODAC/phosphate charge ratio of approximately 0.585. nih.gov This indicates that only about 60% of the DNA's negative charges need to be neutralized by DODAC for condensation to occur. This binding is characterized as a high-affinity reaction with a very low apparent dissociation constant. nih.gov
When the charge ratio is varied, different types of complexes are formed. An excess of cationic lipid leads to the formation of positively charged lipoplexes, which are often small and colloidally stable. Conversely, an excess of DNA results in negatively charged complexes. nih.gov These distinct complexes can be separated and purified, revealing that their structure and properties are directly tied to their stoichiometric composition. nih.gov
Table 1: Binding Characteristics of DODAC-DNA Complexes
| Parameter | Finding | Reference |
|---|---|---|
| Binding Mechanism | High positive cooperativity | nih.gov |
| Affinity | High-affinity reaction (Kn > 10⁻¹¹ mol L⁻¹) | nih.gov |
| Condensation Stoichiometry | Occurs at a charge ratio (+/-) of ~0.585 | nih.gov |
| Governing Factor | Colloidal properties determined by charge ratio | nih.gov |
Structural Characterization of DODAC-Nucleic Acid Complexes (e.g., Toroids, Rods, Globules)
Upon condensation by cationic lipids like DODAC, DNA undergoes a significant structural rearrangement into well-defined morphologies. While direct structural studies specifically on DODAC are part of a broader field, the resulting structures are consistent with those observed for other cationic condensing agents. Electron microscopy and other biophysical techniques reveal that these lipoplexes are typically spherical particles. nih.gov
Inside these particles, the DNA is no longer in a random coil but is packed into a highly ordered, condensed state. wikipedia.orgnih.gov Cryo-electron microscopy of related cationic lipid-DNA complexes has shown that the interior can have a liquid-crystalline-like organization. wikipedia.org In negatively charged lipoplexes, a distinct internal periodic structure with a spacing of about 5.9 nm has been observed, suggesting a lamellar or hexagonal arrangement of DNA strands sandwiched between lipid bilayers. nih.gov Positively charged complexes often appear as spherical vesicles containing a condensed but less distinctly organized DNA core. nih.gov
The common morphologies observed in DNA condensation systems include toroids, rods, and dense globules. researchgate.net These structures represent different ways a stiff polymer like DNA can efficiently pack into a minimal volume once its electrostatic self-repulsion is shielded by the cationic lipid. The specific morphology can be influenced by factors such as the condensation conditions and the kinetics of the complex formation. The characterization of these nanoscale structures relies on a suite of advanced analytical techniques, including atomic force microscopy (AFM), X-ray diffraction (XRD), and nuclear magnetic resonance (NMR). nih.govformulationbio.com
The molecular structure of DODAC is central to its function as a DNA condensing agent, with both the headgroup and the acyl chains playing distinct and crucial roles.
Headgroup: The quaternary dimethylammonium headgroup carries a permanent positive charge. This charge is the primary driver of the initial, long-range electrostatic attraction to the negatively charged phosphate backbone of DNA. nih.govnih.gov This interaction is fundamental for bringing the lipid and the nucleic acid together and initiating the neutralization process that leads to condensation. nih.gov
Acyl Chains: DODAC possesses two C18 oleyl chains, which are long, unsaturated hydrocarbon tails. These chains form the hydrophobic core of the lipid. Once the initial electrostatic binding occurs, these hydrophobic chains are critical for the cooperative binding and the thermodynamic stability of the final complex. nih.gov The aggregation of the acyl chains away from the aqueous environment provides a significant hydrophobic driving force for the collapse of the DNA-lipid complex into a compact, non-polar particle. nih.gov The flexibility and packing properties of these unsaturated chains can also influence the fluidity and final structure of the lipoplex. The interplay between the electrostatic headgroup interaction and the hydrophobic acyl chain aggregation is what defines the high-affinity, cooperative binding of DODAC to DNA. nih.govnih.gov
Interactions with Model Membranes and Cellular Mimics
Model membrane systems, such as liposomes and giant unilamellar vesicles (GUVs), are indispensable tools for studying how molecules like DODAC interact with and affect lipid bilayers. nih.govnih.gov These systems allow researchers to control variables like lipid composition and pH to dissect the fundamental mechanisms of interaction. nih.gov
Cationic lipids like DODAC can induce fusion and destabilization of model membranes, particularly those containing anionic (negatively charged) phospholipids (B1166683). The mechanism involves several key steps that disrupt the stable bilayer structure.
Electrostatic Binding and Charge Neutralization: DODAC vesicles will first bind to the surface of negatively charged target vesicles through the attraction between DODAC's cationic headgroups and the anionic lipids in the target membrane. This binding neutralizes the surface charge, reducing the electrostatic repulsion that normally keeps vesicles apart. nih.gov
Dehydration and Close Apposition: The fusion of two membranes requires overcoming a significant energy barrier associated with the removal of tightly bound water molecules from the lipid headgroups. nih.gov By binding to the surface and neutralizing charge, DODAC can disrupt the local hydration layer, allowing the two membranes to come into close contact. nih.govresearchgate.net
Bilayer Destabilization and Fusion Intermediates: The insertion of DODAC into a target membrane can induce local stress and create structural defects in the lipid packing. nih.gov This destabilization can lower the energy barrier to fusion. The process is thought to proceed through intermediate structures, such as a "stalk," where the outer leaflets of the two apposed membranes merge first. researchgate.net This is followed by the formation of a fusion pore and the complete merging of the two vesicles, a process that can be observed through lipid-mixing and content-mixing fluorescence assays. nih.govresearchgate.net In some cases, rather than full fusion, the interaction may lead to membrane permeabilization or the formation of non-bilayer lipid phases, effectively destabilizing the membrane integrity. nih.gov
Permeabilization and Pore Formation in Model Lipid Membranes
The integration of DODAC into lipid membranes can compromise their barrier function, leading to increased permeability and, in some cases, the formation of pores. This process is a direct consequence of the structural disruptions caused by the electrostatic and hydrophobic forces described previously.
One primary mechanism of permeabilization involves the induction of non-bilayer lipid phases. nih.gov As DODAC associates with anionic lipids within a bilayer, it can generate localized stress and curvature, leading to the formation of structures like the hexagonal HII phase. These non-lamellar arrangements inherently disrupt the continuous, impermeable sheet of the membrane, creating transient or stable pathways for the passage of ions and small molecules that would otherwise be blocked. This mechanism is considered a key factor in the ability of cationic lipid formulations to disrupt endosomal membranes, facilitating the release of cargo into the cytoplasm. nih.gov
Beyond large-scale phase transitions, the aggregation of DODAC molecules within the membrane can lead to the formation of discrete pores. While the exact architecture of these pores has not been defined for DODAC specifically, the behavior of other membrane-active molecules suggests a "toroidal" or "proteolipidic" pore model is likely. nih.govnih.gov In this model, the pore is lined by both the inserted molecules (DODAC) and the headgroups of the host phospholipids, which bend back to create a continuous, water-filled channel through the membrane. This differs from a "barrel-stave" pore, which is lined exclusively by the pore-forming agent. The formation of such toroidal pores would be dependent on the concentration of DODAC and the lipid composition of the membrane. nih.govnih.gov This type of permeabilization leads to the dissipation of ionic gradients across the membrane, which can trigger subsequent cellular processes. nih.gov
The table below outlines the proposed mechanisms and characteristics of membrane permeabilization induced by DODAC and other pore-forming agents.
| Mechanism / Pore Type | Description | Key Characteristics | Reference |
| Non-Bilayer Structure Induction | DODAC, in concert with anionic lipids, promotes the formation of phases (e.g., hexagonal HII) that are inherently disruptive to the bilayer integrity. | Dependent on lipid composition; inhibited by neutral lipids. Leads to general membrane disruption. | nih.gov |
| Toroidal (Proteolipidic) Pore | The pore lumen is formed by a combination of the inserted DODAC molecules and the headgroups of the surrounding membrane lipids. | Pore characteristics depend on lipid-to-agent ratio and lipid composition. Creates a water-filled channel across the bilayer. | nih.govnih.govnih.gov |
Interplay with Proteins and Peptides in Hybrid Systems
When DODAC-containing lipid systems, such as liposomes, are introduced into a biological environment, they readily interact with soluble proteins and peptides, forming complex hybrid assemblies. These interactions are primarily governed by the cationic surface charge of the DODAC-containing interface.
Upon exposure to biological fluids like blood serum, nanoparticles and liposomes are rapidly coated by a layer of proteins, an assembly known as the "protein corona". nih.govmdpi.com For cationic systems containing DODAC, this process is driven by strong electrostatic attraction between the positively charged liposome (B1194612) surface and negatively charged domains on serum proteins (e.g., albumin). nih.govnih.gov The composition of this protein corona is highly dependent on the surface charge and chemistry of the nanoparticle. nih.govmdpi.com This adsorbed protein layer becomes the new biological identity of the particle, mediating its subsequent interactions with cells. While the protein corona can sometimes mask the original particle, it does not necessarily prevent specific targeting, although it can influence the rate of cellular uptake. arxiv.org Strategies such as incorporating polyethylene (B3416737) glycol (PEG) into the liposome formulation can reduce the extent of protein binding. nih.gov
The interaction with specific peptides, particularly cationic peptides like cell-penetrating peptides (CPPs), is also dominated by electrostatics. The initial attraction between the cationic peptide and a lipid bilayer is driven by the interaction between the peptide's positive residues (like arginine and lysine) and the membrane's anionic components. nih.gov Following this, hydrophobic residues on the peptide can insert into the membrane core, anchoring it to the surface. nih.govnih.gov Interestingly, research has shown that arginine-rich peptides exhibit a higher affinity for lipid membranes than lysine-rich peptides, suggesting specific amino acid interactions play a key role. nih.gov Therefore, in a hybrid system containing DODAC, there can be competitive or cooperative binding between soluble proteins, peptides, and the cationic lipid interface.
The table below summarizes the key interactions and outcomes when DODAC-based systems are combined with proteins and peptides.
| Interacting Biomolecule | Primary Driving Force | Observed Phenomenon / Outcome | Reference |
| Serum Proteins (e.g., BSA) | Electrostatic Attraction | Formation of a "protein corona" on the surface of cationic liposomes. The extent of binding is modulated by surface charge. | nih.govnih.govnih.gov |
| Cationic Peptides (e.g., CPPs) | Electrostatic Attraction & Hydrophobic Insertion | Peptides adsorb onto the lipid bilayer surface. Arginine-based peptides show higher affinity than lysine-based peptides. | nih.gov |
| Negatively Charged Proteins | Electrostatic Adsorption | Antigenic proteins can be physically adsorbed and carried by cationic liposomes, leveraging the charge attraction for delivery. | nih.gov |
Dodac in Non Viral Gene and Drug Delivery Research
Design Principles for DODAC-Based Non-Viral Vectors
Dioleyldimethylammonium chloride (DODAC) has emerged as a significant cationic lipid in the development of non-viral vectors for gene and drug delivery research. Its unique structural features, including a quaternary ammonium (B1175870) headgroup and two unsaturated oleyl chains, allow for effective complexation with negatively charged molecules like nucleic acids and facilitate their transport across cellular membranes. The design of DODAC-based vectors is a multi-faceted process that involves careful consideration of formulation, encapsulation, and stability to ensure efficient delivery of therapeutic cargo.
Formulation Strategies for Lipoplexes and Lipid Nanoparticles (LNPs)
The formulation of DODAC into lipoplexes and lipid nanoparticles (LNPs) is a critical step that dictates the physicochemical properties and subsequent biological activity of the vector. helixbiotech.combiomol.com Common strategies aim to produce nanoparticles with optimal characteristics for cellular uptake and intracellular trafficking.
Lipoplex Formation: Lipoplexes are complexes formed through the electrostatic interaction between the cationic lipid DODAC and anionic genetic material, such as plasmid DNA (pDNA) or messenger RNA (mRNA). The process typically involves mixing a solution of pre-formed DODAC-containing liposomes with a nucleic acid solution. The resulting lipoplexes are self-assembled structures where the nucleic acid is condensed and protected by the lipid bilayer.
Lipid Nanoparticle (LNP) Formulation: LNPs are more complex structures, often composed of DODAC, a helper lipid (like DOPE or cholesterol), and a PEGylated lipid to enhance stability. helixbiotech.combioprocessonline.com Microfluidic-based techniques have become a prominent method for LNP formulation due to their ability to precisely control nanoparticle size and achieve high encapsulation efficiency. biomol.comnih.govnih.gov This method involves the rapid mixing of a lipid-containing organic phase with an aqueous phase containing the genetic material under controlled flow rates. biomol.comnih.gov The rapid change in solvent polarity induces the self-assembly of lipids into LNPs, entrapping the cargo within their core. nih.gov
Key parameters influencing the final LNP characteristics include the lipid composition, the ratio of lipids to cargo, and the formulation process itself. helixbiotech.combioprocessonline.com For instance, the molar ratio of DODAC to other lipids can significantly impact the surface charge and fusogenicity of the nanoparticles.
| Formulation Strategy | Description | Key Components | Advantages | Challenges |
|---|---|---|---|---|
| Lipoplex Formation | Self-assembly of cationic liposomes with anionic nucleic acids. | DODAC, Nucleic Acid (pDNA, mRNA) | Simple preparation, effective condensation of genetic material. | Potential for aggregation, less structural complexity. |
| Lipid Nanoparticle (LNP) Formulation via Microfluidics | Controlled mixing of lipid and aqueous phases in a microfluidic device. biomol.comnih.govnih.gov | DODAC, Helper Lipid (e.g., DOPE, Cholesterol), PEGylated Lipid, Nucleic Acid. helixbiotech.combioprocessonline.com | Precise control over size and polydispersity, high encapsulation efficiency, scalability. biomol.comnih.gov | Requires specialized equipment, optimization of flow rates and lipid ratios. |
Encapsulation Efficiencies of Genetic Material and Therapeutic Agents
The ability of DODAC-based vectors to efficiently encapsulate their cargo is paramount for successful delivery. nih.govmdpi.com Encapsulation protects the therapeutic agent from degradation by nucleases and other enzymes in the biological environment and ensures that a sufficient amount reaches the target cells. nih.govnih.gov
The encapsulation efficiency (EE) is typically determined by quantifying the amount of unencapsulated material in the supernatant after centrifugation of the nanoparticle suspension. nih.gov High EE is desirable as it maximizes the therapeutic payload per particle.
Several factors influence the encapsulation efficiency of DODAC-based systems:
Charge Ratio: The ratio of the positive charge of DODAC to the negative charge of the nucleic acid is a critical determinant. An optimal charge ratio ensures strong electrostatic interactions, leading to efficient complexation and high encapsulation.
Lipid Composition: The inclusion of helper lipids can influence the packing of the lipid bilayer and the available space for cargo encapsulation. nih.gov
Formulation Method: As mentioned, microfluidic techniques generally yield higher and more reproducible encapsulation efficiencies compared to bulk mixing methods. biomol.comnih.gov
Cargo Properties: The size and conformation of the genetic material or the physicochemical properties of the drug can also affect how efficiently it is incorporated into the nanoparticle. nih.gov
Research has shown that DODAC-based LNPs can achieve high encapsulation efficiencies for various nucleic acids, often exceeding 90%. nih.gov Similarly, the encapsulation of small molecule drugs within the lipid core or bilayer of these nanoparticles has been demonstrated, with the efficiency depending on the drug's hydrophobicity and its interaction with the lipid components. nih.gov
| Factor | Influence on Encapsulation Efficiency | Example |
|---|---|---|
| Charge Ratio (Cationic Lipid:Nucleic Acid) | Higher charge ratios generally lead to increased electrostatic interactions and higher EE. | Optimizing the DODAC to pDNA ratio can maximize the amount of DNA encapsulated. |
| Helper Lipids | Can modulate lipid bilayer packing and create more space for cargo. nih.gov | Inclusion of cholesterol can enhance the stability and encapsulation capacity of LNPs. bioprocessonline.com |
| Formulation Method | Microfluidics provides rapid and controlled mixing, leading to higher and more consistent EE. biomol.comnih.gov | LNPs produced by microfluidics often show higher mRNA encapsulation than those from bulk mixing. |
| Cargo Size | Larger nucleic acids or drug molecules may be more challenging to encapsulate efficiently. nih.gov | Encapsulation of large plasmids may require specific formulation adjustments. nih.gov |
Strategies for Enhancing Complex Stability (e.g., PEGylation)
The stability of DODAC-based complexes in the biological milieu is crucial for their in vivo performance. nih.govnih.gov Unmodified lipoplexes and LNPs can be prone to aggregation and opsonization (coating by serum proteins), leading to rapid clearance from the bloodstream by the mononuclear phagocyte system (MPS). johnshopkins.edu
PEGylation: A widely adopted strategy to overcome these challenges is the incorporation of polyethylene (B3416737) glycol (PEG) lipids into the nanoparticle formulation. johnshopkins.edunih.gov This process, known as PEGylation, creates a hydrophilic corona on the surface of the nanoparticle. nih.gov
The benefits of PEGylation include:
Steric Hindrance: The PEG layer provides a steric barrier that prevents the aggregation of nanoparticles and reduces their interaction with opsonins. johnshopkins.eduresearchgate.net
Prolonged Circulation: By evading the MPS, PEGylated nanoparticles exhibit significantly longer circulation times in the bloodstream, increasing the probability of reaching their target tissue. johnshopkins.edunih.gov
Improved Penetration: PEG coatings can also facilitate the penetration of nanoparticles through biological barriers like mucus. nih.gov
The effectiveness of PEGylation depends on factors such as the molecular weight of the PEG and its surface density on the nanoparticle. nih.gov However, a "PEG dilemma" exists, as a dense PEG layer can sometimes hinder the interaction of the nanoparticle with the target cell membrane and subsequent intracellular uptake. Therefore, a balance must be struck to achieve both stability and efficient cellular delivery. Other strategies to enhance stability include the use of cross-linking agents or the incorporation of specific stabilizing lipids in the formulation. researchgate.net
Mechanisms of Intracellular Delivery in Research Models
The ultimate success of a DODAC-based vector lies in its ability to efficiently deliver its cargo into the cytoplasm or nucleus of the target cell. nih.govnih.gov This process involves a series of intricate steps, starting from cellular uptake and culminating in the release of the therapeutic agent from the endosomal pathway. nih.gov
Endocytosis and Cellular Uptake Pathways of DODAC-Based Complexes
The primary mechanism by which DODAC-based complexes enter cells is through endocytosis, an energy-dependent process where the cell membrane engulfs extracellular material. nih.govmdpi.com The positive surface charge of DODAC-based nanoparticles facilitates their initial interaction with the negatively charged cell surface, which is rich in heparan sulfate (B86663) proteoglycans. mdpi.com This electrostatic interaction often triggers the internalization process. nih.gov
Several endocytic pathways can be involved in the uptake of these complexes, and the specific route can depend on the nanoparticle's size, shape, and surface chemistry, as well as the cell type. mdpi.comnih.govyoutube.com The main pathways include:
Clathrin-Mediated Endocytosis: This is a common pathway for the uptake of nanoparticles. It involves the formation of clathrin-coated pits on the cell membrane that invaginate to form vesicles.
Caveolae-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae. This route can sometimes bypass the degradative lysosomal pathway. mdpi.com
Macropinocytosis: This process involves the formation of large, irregular vesicles called macropinosomes and is often induced by the binding of larger particles or aggregates to the cell surface. mdpi.com
Understanding the dominant uptake pathway is crucial for designing vectors that can be directed to specific intracellular compartments and avoid premature degradation. nih.gov Researchers often use pharmacological inhibitors of specific endocytic pathways to elucidate the uptake mechanism of their formulations. nih.gov
Endosomal Escape Mechanisms and Cytoplasmic Release of Cargo
Following endocytosis, the DODAC-based complex is enclosed within an endosome. nih.gov For the therapeutic cargo to exert its effect, it must escape from the endosome into the cytoplasm before the endosome fuses with a lysosome, where the cargo would be degraded by acidic hydrolases. nih.govresearchgate.net This endosomal escape is a critical and often rate-limiting step in non-viral gene delivery. nih.gov
The proposed mechanism for the endosomal escape of DODAC-based lipoplexes and LNPs primarily involves the "proton sponge" effect and membrane fusion. nih.gov
Proton Sponge Effect: While more commonly associated with polymeric vectors, cationic lipids like DODAC can also contribute to this phenomenon. researchgate.netnih.gov As the endosome matures, its internal pH drops due to the activity of proton pumps. The amino groups on DODAC can become protonated, leading to an influx of chloride ions and water to maintain charge neutrality. This influx causes osmotic swelling and eventual rupture of the endosomal membrane, releasing the contents into the cytoplasm. nih.gov
Membrane Fusion: The cationic nature of DODAC allows it to interact with the anionic lipids present in the endosomal membrane. nih.gov This interaction can lead to the destabilization and fusion of the nanoparticle membrane with the endosomal membrane, creating a pore through which the cargo can be released into the cytosol. nih.gov The presence of fusogenic helper lipids like DOPE can enhance this process.
Once in the cytoplasm, the nucleic acid must dissociate from the DODAC vector to become available for translation (in the case of mRNA) or transport to the nucleus for transcription (in the case of pDNA). nih.gov The change in the cellular environment and interactions with cytoplasmic components are thought to facilitate this final release step. nih.gov
Intracellular Trafficking and Nuclear Translocation in Research Cells
The journey of a DODAC-based gene delivery system within a cell is a multi-step process that is critical to its success. Once a DODAC-nucleic acid complex, or lipoplex, is internalized by a cell, it is typically enclosed within an endosome. nih.govnih.gov The lipoplex must then escape this vesicle to avoid being degraded in the lysosome. nih.gov Research suggests that multicomponent lipoplexes, which may include DODAC, are particularly effective at rupturing the endosomal membrane, allowing the genetic material to be released into the cytoplasm. nih.gov
This endosomal escape is a key hurdle in gene delivery. nih.gov The composition of the lipoplex, including the presence of helper lipids like dioleoylphosphatidylethanolamine (DOPE), can significantly influence this process. researchgate.net The transition of the lipoplex and endosomal membrane mixture to a hexagonal phase is thought to be crucial for the release of the genetic cargo into the cytoplasm. researchgate.net
Once in the cytoplasm, the genetic material must travel to the nucleus to be expressed. nih.gov Studies using three-dimensional single-particle tracking have shown that the movement of lipoplexes within the cell can be either random (Brownian motion) or directed. nih.gov Directed motion, which is often more frequent, relies on the cell's cytoskeleton, including microtubules and actin microfilaments. nih.gov The nuclear envelope itself presents a final, significant barrier to the transgene. nih.gov The size of the DNA molecule is a major factor in its ability to enter the nucleus, with smaller DNA molecules showing higher nuclear transfer efficiency. mdpi.com
Research on Gene Transfer Efficacy in In Vitro and Ex Vivo Models
The effectiveness of DODAC-based systems in transferring genes has been demonstrated in various laboratory models. nih.gov For instance, lipopolyplexes containing DODAC have been used for systemic gene delivery in animal models of muscle regeneration. nih.gov The success of gene transfer is often evaluated using reporter genes, which produce an easily measurable signal. nih.govnih.gov
The efficiency of gene delivery is not only dependent on the vector itself but also on the conditions of the cellular environment. nih.gov Factors such as the pH of the solutions used to form the lipoplexes can significantly impact their transfection efficiency. nih.gov Moreover, the presence of serum, which mimics the conditions in the bloodstream, can alter the size and efficacy of lipoplexes. researchgate.net
A critical factor in the efficiency of gene delivery is the ratio of the cationic lipid (like DODAC) to the nucleic acid. This is often expressed as the N/P ratio, which is the molar ratio of the nitrogen atoms in the cationic lipid to the phosphate (B84403) groups in the DNA or RNA. nih.gov The charge ratio of the lipoplex, which is determined by the N/P ratio, can influence the size of the complex and its ability to transfect cells. nih.gov
Research has shown that increasing the charge ratio can lead to enhanced transfection efficiency. nih.gov However, the optimal N/P ratio can vary depending on the cell type and the specific formulation of the lipoplex. researchgate.net For example, in one study, the highest transfection efficiency was observed at an N/P ratio of 8 for some polyplexes and 12 for others. hereon.de Finding the optimal N/P ratio is a key step in developing an effective gene delivery system, as it can significantly impact the level of gene expression. nih.govhereon.de
The table below illustrates how transfection efficiency, measured by luciferase expression, can vary with the N/P ratio for different lipoplex formulations.
| N/P Ratio | Luciferase Expression (Relative Light Units/mg protein) - Formulation A | Luciferase Expression (Relative Light Units/mg protein) - Formulation B |
| 2 | Low | Moderate |
| 4 | Moderate | High |
| 8 | High | Peak |
| 10 | Decreasing | Moderate |
| 12 | Low | Low |
This table is a representative example based on general findings in the literature and does not represent specific data from a single study.
The physical characteristics of DODAC-based formulations play a significant role in their gene transfer capabilities. The size of the lipoplex is a major determinant of its internalization by cells and its subsequent transfection efficiency. researchgate.net Reducing the size of lipoplexes, for instance through extrusion, has been shown to promote higher transfection efficiency. nih.gov
The surface charge of the lipoplex, often measured as zeta potential, is another crucial parameter. A positive surface charge is necessary for the initial interaction with the negatively charged cell membrane. Increasing the charge ratio not only enhances transfection efficiency but also influences the size of the lipoplex. nih.gov
The lamellarity, or the number of lipid bilayers, of the liposome (B1194612) can also affect its performance. The structure of the lipoplex, including its phase (e.g., lamellar vs. hexagonal), is critical for the release of DNA from the endosome. researchgate.net Formulations containing helper lipids like DOPE, which favor the formation of non-bilayer structures, often show higher transfection efficacy. researchgate.net Conversely, the inclusion of cholesterol in formulations has been shown to result in smaller transfection efficiencies in some in vitro experiments. nih.gov
The table below summarizes the general impact of these formulation parameters on gene transfer efficiency.
| Parameter | General Impact on Gene Transfer Efficiency |
| Size | Smaller sizes often lead to higher efficiency. nih.gov |
| Charge (Zeta Potential) | A net positive charge is crucial for cell interaction; higher charge ratios can increase efficiency. nih.gov |
| Lamellarity/Phase | Formulations that can transition to a non-lamellar (hexagonal) phase can better facilitate endosomal escape. researchgate.net |
| Helper Lipids | The inclusion of lipids like DOPE can enhance efficiency, while cholesterol may decrease it in some cases. researchgate.netnih.gov |
To quantify the efficiency of gene transfer by DODAC-based systems, researchers commonly use reporter genes. nih.gov These genes encode proteins that produce a measurable signal, such as light or color. nih.govbowdish.ca A widely used reporter gene is the luciferase gene from the firefly, which produces a fluorescent product that can be quantified. nih.gov Another common reporter is the green fluorescent protein (GFP), which allows for the direct visualization of transfected cells. thermofisher.com
The level of reporter gene expression, often measured in relative light units (RLU) for luciferase, is approximately proportional to the amount of gene successfully delivered and expressed in the cells. nih.govresearchgate.net These assays are rapid, sensitive, and provide a quantitative measure of transfection efficiency. nih.gov They are invaluable tools for optimizing lipoplex formulations and for comparing the efficacy of different gene delivery vectors. nih.gov For example, studies have used luciferase assays to demonstrate that certain lipid-based transfection reagents can achieve significantly higher transfection rates and reporter gene signals compared to other methods. nih.gov
Research on Drug Encapsulation and Release Kinetics from DODAC Systems
Beyond gene delivery, DODAC-containing liposomes are also investigated as carriers for therapeutic drugs. technologynetworks.com The ability to encapsulate drugs protects them from degradation in the body and can help in targeting them to specific sites. researchgate.net The kinetics of drug release from these liposomes is a critical factor in their therapeutic efficacy. creative-biostructure.com Ideally, the drug should remain encapsulated while in circulation and be released at the site of action. creative-biostructure.com
Mathematical models have been developed to predict and fine-tune the controlled release of drugs from liposomal formulations. nih.gov The release of a drug can be influenced by environmental factors such as pH and temperature. nih.gov For instance, some liposomes are designed to be temperature-sensitive, releasing their contents when exposed to localized heat. nih.gov The rate of drug release can be measured using techniques like dynamic dialysis or with specialized microfluidic devices that allow for high temporal resolution. creative-biostructure.comnih.gov
There are two primary methods for loading drugs into liposomes like those made with DODAC: passive and active loading. researchgate.net
Passive loading involves encapsulating the drug during the formation of the liposomes. researchgate.net This can be done by hydrating a lipid film with an aqueous solution of the drug. researchgate.net This method is often used for identifying suitable carrier systems for poorly water-soluble drugs. nih.gov The efficiency of passive loading can be influenced by factors such as the drug's surface area and its solubility. nih.gov
Active loading , also known as remote loading, involves loading the drug into pre-formed liposomes. youtube.com This is often achieved by creating a gradient—such as a pH or ion gradient—across the liposome membrane. researchgate.netresearchgate.net For example, a pH gradient can be used to drive weakly basic or acidic drugs into the liposome, where they become charged and are trapped. researchgate.net Active loading can achieve very high encapsulation efficiencies, often exceeding 90%. youtube.com This method has been successfully used for drugs like doxorubicin (B1662922). youtube.com
The choice of loading method depends on the physicochemical properties of the drug and the desired characteristics of the final formulation. researchgate.net
The table below provides a brief comparison of passive and active loading methods.
| Loading Method | Description | Key Features |
| Passive Loading | Drug is encapsulated during liposome formation. researchgate.net | - Simpler process. - Loading efficiency can be limited by drug solubility. nih.gov |
| Active Loading | Drug is loaded into pre-formed liposomes, often using a pH or ion gradient. researchgate.netresearchgate.net | - Can achieve very high encapsulation efficiencies (>90%). youtube.com - Allows for loading of drugs against a concentration gradient. |
Controlled Release Strategies from DODAC-Containing Nanocarriers
The effectiveness of this compound (DODAC) in non-viral gene and drug delivery is significantly enhanced by the ability to control the release of the encapsulated therapeutic cargo. Nanocarriers formulated with DODAC can be engineered to release their contents in response to specific environmental triggers, a strategy known as controlled or stimuli-responsive release. This approach aims to maximize the therapeutic effect at the target site while minimizing systemic exposure and associated side effects. The primary mechanisms governing this controlled release from DODAC-containing nanocarriers include passive diffusion and, more sophisticatedly, responses to specific physiological or external stimuli such as pH, temperature, enzymes, and redox potential. elsevier.comnih.govresearchgate.netnih.gov
The inclusion of DODAC, a cationic lipid, is often pivotal in these strategies, either by directly participating in the release mechanism or by facilitating the incorporation of other functional molecules that confer responsiveness.
Stimuli-Responsive Release Mechanisms
Stimuli-responsive systems are designed to undergo physical or chemical changes in response to specific triggers, leading to the destabilization of the nanocarrier and subsequent release of its payload. youtube.com This targeted release is particularly advantageous in cancer therapy, where the tumor microenvironment often presents unique physiological conditions that can be exploited. nih.gov
pH-Responsive Release
One of the most explored strategies for controlled release from DODAC-containing nanocarriers is responsiveness to changes in pH. nih.gov The microenvironment of solid tumors is often more acidic (pH 6.5-6.8) than healthy tissues (pH 7.4), and the interior of endosomes and lysosomes is even more acidic (pH 4.5-6.0). nih.gov This pH differential provides a natural trigger for drug release.
DODAC is frequently combined with helper lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) to create pH-sensitive liposomes. nih.gov At neutral pH, the liposome is stable. However, in an acidic environment, the tertiary amine of a titratable cationic lipid can become protonated, increasing the positive charge and electrostatic repulsion within the lipid bilayer. Simultaneously, the acidic conditions can induce a phase transition in DOPE from a bilayer (lamellar) to an inverted hexagonal phase, which disrupts the liposome's structure and triggers the rapid release of its contents. nih.gov
Research has demonstrated the efficacy of this approach. For instance, doxorubicin (DOX)-loaded liposomes composed of DOPE showed significantly increased drug release at acidic pH. At pH 5.3, the drug release was approximately three times higher than at pH 7.4. nih.gov When a pH-sensitive peptide (DVar7) was also incorporated, the release at pH 5.3 was nearly five times greater than at neutral pH, demonstrating a synergistic effect. nih.gov This enhanced release in acidic conditions leads to higher intracellular drug concentrations in tumor cells and improved cytotoxicity. nih.gov
| Liposome Formulation | Relative Drug Release at pH 5.3 vs. pH 7.4 | IC50 at pH 7.4 (μg/mL) | IC50 at pH 6.0 (μg/mL) |
|---|---|---|---|
| DOPC-lip@DOX | ~2 times higher | N/A | N/A |
| DOPE-lip@DOX | ~3 times higher | N/A | N/A |
| DOPE-DVar7-lip@DOX | ~5 times higher | 24.09 | 16.37 |
Temperature-Responsive Release
Thermosensitive or temperature-sensitive liposomes (TSLs) are designed to release their payload at elevated temperatures, typically in the range of mild hyperthermia (40-42°C). nih.govmdpi.com This localized heating can be achieved using external energy sources like focused ultrasound or radiofrequency. nih.govnih.gov The release mechanism is based on a solid-to-liquid phase transition of the lipid components of the liposome membrane at a specific temperature, which increases membrane permeability and allows the encapsulated drug to escape. nih.govnih.gov
While many TSL formulations are based on phospholipids (B1166683) like dipalmitoylphosphatidylcholine (DPPC), the principles can be applied to formulations containing various lipid compositions. nih.gov The inclusion of cationic lipids such as DODAC can be envisioned to modulate the stability and release characteristics of TSLs. For instance, thermoresponsive polymers can be incorporated into liposome formulations to enhance their temperature sensitivity. mdpi.com At temperatures below their lower critical solution temperature (LCST), these polymers are hydrated, but upon heating, they dehydrate and shrink, which can disrupt the liposome membrane and trigger drug release. mdpi.com Research on polymer-functionalized thermosensitive liposomes has shown significant release of encapsulated doxorubicin (almost 65%) after just 5 minutes of hyperthermia at 39°C, while retaining nearly 90% of their contents at physiological temperature (37°C). mdpi.com
Enzyme-Triggered Release
The tumor microenvironment is often characterized by the overexpression of certain enzymes, such as proteases (e.g., matrix metalloproteinases, MMPs) and phospholipases (e.g., phospholipase A2). nih.govnih.gov This enzymatic activity can be harnessed to trigger drug release from nanocarriers.
Enzyme-responsive strategies often involve modifying the nanocarrier with substrates for these specific enzymes. nih.gov For example, liposomes can be stabilized with lipid-polymer conjugates where the linker is cleavable by a tumor-associated enzyme. nih.gov When the nanocarrier reaches the tumor, the enzyme cleaves the linker, leading to the destabilization of the carrier and the release of its therapeutic cargo. nih.govnih.gov Another approach involves using membrane-active peptides that are initially inactive but become activated upon enzymatic cleavage to disrupt the liposomal membrane. researchgate.net While these strategies have been developed for various liposomal systems, their specific application in DODAC-based carriers is an area of ongoing research.
Redox-Responsive Release
The intracellular environment, particularly within cancer cells, has a significantly higher concentration of reducing agents, most notably glutathione (B108866) (GSH), compared to the extracellular space. nih.gov This redox potential difference can be exploited for controlled drug release.
Redox-responsive nanocarriers are typically designed by incorporating disulfide bonds (-S-S-) into their structure. nih.gov These bonds are stable in the low-GSH environment of the bloodstream but are rapidly cleaved in the high-GSH environment inside a cancer cell. The cleavage of these disulfide bonds can lead to the disassembly of the nanocarrier and the release of the encapsulated drug or gene. elsevier.comnih.gov For example, a redox-responsive liposome was developed using a disulfide-containing phosphatidylcholine (SS-PC). These liposomes demonstrated controlled release of the anticancer drug irinotecan (B1672180) in the presence of GSH. At a GSH concentration of 1 mM, approximately 60.2% of the drug was released within 24 hours. nih.gov The incorporation of cationic lipids like DODAC into such systems can facilitate the delivery of nucleic acids, creating a co-delivery system where the release of both a drug and a gene is triggered by the intracellular redox environment. elsevier.comresearchgate.net
| Nanocarrier System | Stimulus | Drug/Cargo | Release Profile | Reference |
|---|---|---|---|---|
| Liposomes with mPEG-S-S-DSPE | Dithiothreitol (simulating reducing environment) | Encapsulated Dye | Release observed upon cleavage of PEG chain | nih.gov |
| Mesoporous Silica Nanoparticles with Chitosan-SS-Polymer | Glutathione (GSH) | Doxorubicin (DOX) | Accelerated release in GSH-rich environment | elsevier.com |
| Irinotecan/SS-PC Liposomes | 1 mM Glutathione (GSH) | Irinotecan | 60.2% release within 24 hours | nih.gov |
Advanced Characterization Methodologies for Dodac Containing Systems
Spectroscopic Techniques
Spectroscopic methods are indispensable for investigating the molecular interactions and conformational details of DODAC assemblies.
Fluorescence spectroscopy is a highly sensitive technique used to study the binding of DODAC with nucleic acids and its interactions with lipid membranes. nih.gov This method relies on the use of fluorescent probes, which can be either intrinsically part of the system or extrinsically added, to report on changes in the local molecular environment.
Nucleic Acid Binding: The interaction between cationic DODAC vesicles and anionic nucleic acids, such as DNA and RNA, can be monitored by fluorescence-based assays. nih.govnih.gov Commonly, a fluorescent dye that intercalates within the nucleic acid structure, such as ethidium (B1194527) bromide, is used. The binding of DODAC to the nucleic acid can lead to the displacement of the dye, resulting in a change in its fluorescence intensity. This change can be titrated to determine binding affinity and stoichiometry. Alternatively, fluorescently labeling either the DODAC lipid or the nucleic acid can provide direct information about their association. mdpi.com
Membrane Interactions: To study the interactions of DODAC with cell membranes or model lipid bilayers, fluorescent probes that are sensitive to the polarity and viscosity of their surroundings are often employed. nih.govnih.gov Probes like Laurdan or Prodan can be incorporated into the lipid membrane. Changes in their emission spectra upon interaction with DODAC-containing vesicles can reveal details about membrane fluidity, phase behavior, and the extent of vesicle fusion or lipid mixing. youtube.com Fluorescence resonance energy transfer (FRET) assays are also powerful tools to monitor the close proximity and fusion between DODAC vesicles and target membranes. nih.gov
Table 1: Key Findings from Fluorescence Spectroscopy Studies of DODAC-like Systems
| Studied Interaction | Key Findings |
| Cationic Lipid - DNA Binding | Determination of binding constants and stoichiometry of the complex. |
| Cationic Vesicle - Membrane Fusion | Quantification of the rate and extent of lipid mixing between vesicles and target membranes. |
| Cationic Peptide - Membrane Interaction | Characterization of peptide penetration depth and induced changes in membrane fluidity. researchgate.net |
Infrared and Raman Spectroscopy for Structural Conformation
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques that provide detailed information about the molecular vibrations within a sample, allowing for the characterization of the structural conformation of DODAC assemblies. msu.edumasterorganicchemistry.comyoutube.com
Infrared Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. msu.edu For DODAC-containing systems, specific IR bands can be assigned to different parts of the molecule, such as the C-H stretching vibrations of the oleyl chains and the C-N stretching of the dimethylammonium headgroup. docbrown.info Analysis of the position, shape, and intensity of these bands can provide insights into the packing and conformational order of the lipid chains, the hydration of the headgroups, and the phase state (e.g., gel vs. liquid-crystalline) of the DODAC bilayer. nih.govnih.gov
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. nih.gov It is particularly sensitive to the vibrations of non-polar moieties, making it an excellent tool for probing the hydrocarbon chain conformation in DODAC vesicles. whiterose.ac.uk The C-C and C-H stretching regions of the Raman spectrum are indicative of the trans/gauche conformational ratio of the acyl chains, which directly relates to the fluidity and order of the lipid assembly. case.edu Raman spectroscopy can also be used to study the interaction of DODAC with other molecules, such as drugs or nucleic acids, by observing shifts in the vibrational modes upon binding. nih.gov
Table 2: Vibrational Spectroscopy Applications in DODAC-like Systems
| Technique | Information Obtained |
| Infrared Spectroscopy | Acyl chain packing and order, headgroup hydration, phase transition temperature. |
| Raman Spectroscopy | Acyl chain conformation (trans/gauche content), lipid-drug interactions. whiterose.ac.uk |
Scattering Techniques
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique widely used to determine the size distribution and polydispersity of nanoparticles and vesicles in suspension. nih.govmdpi.com DLS measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. nih.gov Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, leading to slower fluctuations.
The hydrodynamic diameter (Z-average) of the particles is calculated from the diffusion coefficient using the Stokes-Einstein equation. The polydispersity index (PdI) is a measure of the width of the size distribution, with values close to zero indicating a monodisperse sample and values approaching one suggesting a highly polydisperse system. researchgate.netresearchgate.net
Table 3: Typical DLS Parameters for Nanoparticle Characterization
| Parameter | Description | Typical Range for DODAC Vesicles |
| Z-Average (d.nm) | Intensity-weighted mean hydrodynamic diameter. | 50 - 200 nm |
| Polydispersity Index (PdI) | A dimensionless measure of the breadth of the size distribution. | 0.1 - 0.4 |
Zeta Potential Measurements for Surface Charge Characterization
The measurement is typically performed using laser Doppler electrophoresis, where an electric field is applied across the sample, causing the charged particles to move towards the oppositely charged electrode. microtrac.com The velocity of the particles is measured and used to calculate the zeta potential. A high positive zeta potential (e.g., > +30 mV) generally indicates good stability due to strong electrostatic repulsion between particles, preventing aggregation. colostate.eduanton-paar.com
Table 4: Zeta Potential Values and Colloidal Stability
| Zeta Potential (mV) | Stability Behavior |
| 0 to ±10 | Rapid agglomeration or flocculation. nanocomposix.com |
| ±10 to ±30 | Incipient instability. |
| ±30 to ±60 | Good stability. nanocomposix.com |
| > ±60 | Excellent stability. nanocomposix.com |
Small-Angle X-ray Scattering (SAXS) and Neutron Scattering (SANS) for Internal Structure
Small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS) are powerful techniques for probing the nanoscale structure of materials, including the internal organization of DODAC vesicles. wikipedia.orgwikipedia.orgmalvernpanalytical.com Both techniques measure the elastic scattering of radiation (X-rays or neutrons) at very small angles to provide information on the size, shape, and internal structure of particles in the range of 1 to 100 nm. wikipedia.orgwikipedia.orgmst.or.jpnih.gov
SANS: SANS is analogous to SAXS but uses a beam of neutrons instead of X-rays. epj-conferences.orgnmi3.eu The scattering arises from the contrast in scattering length density between the sample components. wikipedia.orgnih.gov A key advantage of SANS is the ability to use isotopic substitution (e.g., replacing hydrogen with deuterium) to selectively highlight different parts of the structure, a technique known as contrast variation. wikipedia.orgnist.gov This allows for a more detailed characterization of the internal structure of complex systems, such as the location of encapsulated molecules within a DODAC vesicle.
Table 5: Information Derived from SAXS and SANS Analysis of Vesicles
| Technique | Structural Information |
| SAXS | Vesicle shape and size, bilayer thickness, electron density profile. |
| SANS | Vesicle shape and size, bilayer thickness, location of components via contrast variation. wikipedia.org |
Microscopy Techniques
Microscopy provides direct visualization of the morphology and structure of DODAC-based systems, offering unparalleled insights into their organization from the single-particle to the cellular level.
Transmission Electron Microscopy (TEM) and Cryo-TEM for Nanostructure Visualization
Transmission Electron Microscopy (TEM) and its cryogenic counterpart (cryo-TEM) are indispensable tools for visualizing the high-resolution morphology of DODAC-containing nanostructures. nih.govresearchgate.net Cryo-TEM is particularly powerful as it allows for the observation of specimens in their near-native, hydrated state by flash-freezing the sample, which preserves delicate structures that could be altered by conventional sample preparation techniques like dehydration and staining. researchgate.netresearchgate.net
These techniques are instrumental in determining the size, shape, and lamellarity of DODAC vesicles and other self-assembled structures. For instance, cryo-TEM can directly image the lipid bilayer of liposomes, revealing details about their internal structure and whether they are unilamellar or multilamellar. This level of detail is crucial for understanding how the formulation of DODAC-based delivery systems impacts their physical characteristics. nih.gov Researchers have successfully used cryo-TEM to study the nanostructure of various complex liquid systems, making it a standard and complementary tool to other analytical methods like scattering techniques. researchgate.net
Table 1: Exemplary Nanostructural Features of DODAC Vesicles Visualized by Cryo-TEM
| Feature | Description | Typical Observation |
| Morphology | The overall shape of the nanostructure. | Predominantly spherical vesicles. |
| Size Distribution | The range of diameters of the vesicles. | Can be determined from multiple images to assess polydispersity. |
| Lamellarity | The number of lipid bilayers forming the vesicle wall. | Unilamellar, bilamellar, or multilamellar structures can be distinguished. |
| Membrane Thickness | The thickness of the DODAC bilayer. | High-magnification images can provide estimates of bilayer thickness. |
Atomic Force Microscopy (AFM) for Surface Morphology and Interactions
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a sample's surface. pressbooks.pub It is an excellent tool for studying the surface morphology, texture, and mechanical properties of DODAC-containing films and adsorbed nanoparticles at the nanometer scale. chalcogen.rosemanticscholar.org
In the context of DODAC, AFM can be used to:
Visualize the surface of DODAC-based films: This can reveal details about film homogeneity, the presence of defects, and the organization of DODAC molecules on a substrate.
Characterize the morphology of individual DODAC nanoparticles: By adsorbing nanoparticles onto a flat substrate, AFM can measure their height and lateral dimensions, providing insights into their shape and size distribution. covalentmetrology.com
Probe interactions at the surface: AFM can be used in force spectroscopy mode to measure the interaction forces between the AFM tip (which can be functionalized with specific molecules) and a DODAC-containing surface. This provides information about surface charge and binding interactions.
Table 2: Representative AFM Data for a DODAC-based Thin Film
| Parameter | Description | Example Value |
| Root Mean Square (RMS) Roughness | A measure of the surface roughness. | 1.5 nm |
| Peak-to-Valley Height | The difference between the highest and lowest points on the surface. | 10 nm |
| Surface Skewness | A measure of the asymmetry of the surface height distribution. | -0.2 |
| Surface Kurtosis | A measure of the "peakedness" of the surface height distribution. | 3.1 |
Super-Resolution Microscopy for Single-Particle Analysis
Standard fluorescence microscopy is limited by the diffraction of light, which restricts its resolution to approximately 200-300 nanometers. uib.nomicroscopyu.com Super-resolution microscopy techniques, such as Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM), overcome this limitation, enabling the visualization of structures at the nanoscale. microscopyu.comnih.govnih.gov
These single-molecule localization microscopy (SMLM) methods are ideal for the single-particle analysis of DODAC-containing nanoparticles. uib.nonih.gov By labeling DODAC-based carriers with fluorescent probes that can be stochastically switched between a fluorescent and a dark state, their precise location can be determined with nanometer-scale accuracy. microscopyu.comyoutube.com This allows for:
Precise size and shape determination: The accumulation of many single-molecule localizations can be used to reconstruct a super-resolved image of a single nanoparticle.
Analysis of nanoparticle heterogeneity: SMLM can reveal variations in size, shape, and labeling density among individual nanoparticles in a population.
Tracking of single particles: The movement of individual DODAC-based nanoparticles can be followed over time, providing insights into their diffusion and interaction dynamics.
Confocal and Fluorescence Microscopy for Cellular Localization and Uptake
Confocal and fluorescence microscopy are widely used techniques to study the interaction of DODAC-containing systems with biological cells. mdpi.comnih.govnih.gov By labeling the DODAC formulation with a fluorescent dye, its uptake and intracellular fate can be visualized in real-time. confocalnl.com
Key applications of these techniques in the study of DODAC include:
Visualizing cellular uptake: These methods can show whether DODAC-based nanoparticles are internalized by cells and can provide qualitative and quantitative information on the extent of uptake. nih.gov
Determining subcellular localization: By co-staining cellular organelles with specific fluorescent markers, the location of the fluorescently labeled DODAC system within the cell (e.g., in endosomes, lysosomes, or the cytoplasm) can be determined.
Monitoring intracellular trafficking: Time-lapse imaging can be used to follow the movement of DODAC-based carriers within the cell over time, providing insights into their trafficking pathways.
Calorimetric Techniques
Calorimetry measures the heat changes associated with chemical and physical processes, providing fundamental thermodynamic information about molecular interactions.
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a powerful and direct method for studying the thermodynamics of binding interactions in solution. springernature.comharvard.edunih.gov It measures the heat released or absorbed during the binding of a ligand to a macromolecule. researchgate.net In the context of DODAC, ITC can be used to characterize the binding of DODAC-based systems (e.g., liposomes or micelles) to various molecules, such as proteins, DNA, or drugs.
An ITC experiment involves titrating a solution of one component (e.g., a drug) into a solution of the other component (e.g., DODAC vesicles) and measuring the resulting heat change after each injection. nih.gov From a single ITC experiment, several key thermodynamic parameters can be determined:
Binding Affinity (K_a): A measure of the strength of the interaction.
Enthalpy Change (ΔH): The heat released or absorbed upon binding.
Stoichiometry (n): The molar ratio of the interacting components in the complex.
From these directly measured parameters, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction. nih.gov
Table 3: Thermodynamic Parameters for the Binding of a Hypothetical Drug to DODAC Vesicles as Determined by ITC
| Thermodynamic Parameter | Symbol | Example Value | Unit |
| Association Constant | K_a | 1.2 x 10^5 | M⁻¹ |
| Enthalpy Change | ΔH | -8.5 | kcal/mol |
| Entropy Change | ΔS | 15.2 | cal/mol·K |
| Gibbs Free Energy Change | ΔG | -7.0 | kcal/mol |
| Stoichiometry | n | 0.9 | - |
Differential Scanning Calorimetry (DSC) for Phase Transition Analysis
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to characterize the phase behavior of lipid and surfactant systems, including those containing dioleyldimethylammonium chloride (DODAC). researchgate.netnih.gov This method measures the difference in heat flow between a sample and a reference material as a function of temperature. mdpi.comnih.gov By monitoring the heat absorbed or released during heating or cooling, DSC can identify and quantify the energetic changes associated with phase transitions, providing valuable insights into the structure and stability of DODAC-containing assemblies like vesicles and liposomes. nih.govnih.gov
The primary phase transition of interest in these systems is the gel-to-liquid crystalline phase transition (Tm), also known as the main transition or melting temperature. This transition represents the shift from a more ordered, gel-like state (Lβ) to a more fluid, liquid-crystalline state (Lα). The characteristics of this transition, such as the temperature at which it occurs and the enthalpy change (ΔH) associated with it, are sensitive to the molecular packing and interactions within the bilayer.
In aqueous dispersions, DODAC vesicles exhibit distinct thermal behavior. For instance, at a concentration of 1.0 mM, DODAC vesicles show a single-peak DSC thermogram, which corresponds to the main melting temperature (Tm) at approximately 49.0°C. researchgate.net This indicates a direct transition from the gel phase to the liquid crystalline phase.
The thermal properties of DODAC-containing systems can be influenced by various factors, including the presence of other lipids or molecules like cholesterol. Cholesterol is a known modulator of membrane fluidity and can significantly alter the phase transition behavior of lipid bilayers. researchgate.netbohrium.com Generally, the addition of cholesterol to lipid membranes leads to a broadening of the main phase transition peak and a decrease in the transition enthalpy. nih.govnih.gov In some cases, at high enough concentrations (e.g., above 30-40 mol%), cholesterol can even abolish the main phase transition altogether. researchgate.netresearchgate.net
The table below summarizes hypothetical data illustrating the effect of cholesterol on the main phase transition temperature (Tm) and enthalpy (ΔH) of DODAC vesicles, as would be determined by DSC.
Table 1: Effect of Cholesterol on Thermal Properties of DODAC Vesicles
| Molar Percentage of Cholesterol (%) | Main Transition Temperature (Tm) (°C) | Enthalpy (ΔH) (kcal/mol) |
|---|---|---|
| 0 | 49.0 | 8.5 |
| 10 | 47.5 | 6.8 |
| 20 | 46.2 | 4.5 |
| 30 | Phase transition broadens significantly | 2.1 |
| 40 | No distinct transition observed | - |
This table is generated for illustrative purposes based on established principles of lipid bilayer-cholesterol interactions and may not represent actual experimental data.
DSC is not only used to determine the main phase transition but can also reveal other thermal events, such as pre-transitions and post-transitions, which are indicative of more complex phase behavior and structural arrangements within the bilayer. researchgate.netresearchgate.net The shape and width of the DSC peak provide information about the cooperativity of the transition; a sharp, narrow peak suggests a highly cooperative transition involving a large number of molecules changing phase simultaneously, while a broad peak indicates lower cooperativity. nih.gov
The precise analysis of DSC thermograms allows for the determination of several key thermodynamic parameters. nih.govresearchgate.net The peak temperature of the endotherm is taken as the Tm. The enthalpy of the transition (ΔH) is calculated by integrating the area under the peak, providing a measure of the energy required to induce the phase change. nih.gov Changes in these parameters upon the addition of other components to the DODAC system can elucidate the nature of the interactions and their impact on the bilayer's structure and stability. researchgate.net
Computational and Theoretical Studies of Dodac
Molecular Dynamics (MD) Simulations of DODAC Self-Assembly
Molecular dynamics (MD) simulations are a cornerstone of computational studies on lipid systems, allowing researchers to observe the time-evolution of molecular interactions. researchgate.net These simulations have been instrumental in understanding the fundamental principles that govern the self-assembly of amphiphilic molecules like DODAC into larger, ordered structures. pensoft.net
Lipid Bilayer Dynamics and Stability
While direct all-atom MD simulations specifically detailing the self-assembly of DODAC into bilayers are not extensively documented in publicly available literature, the principles governing this process are well-understood from simulations of similar phospholipids (B1166683). rsc.orgnih.gov These simulations typically show that lipids, when randomly dispersed in an aqueous environment, will spontaneously aggregate to minimize the unfavorable contact between their hydrophobic tails and water. This process leads to the formation of micelles, which can then fuse and rearrange to form a stable lamellar bilayer structure. nih.gov
The stability and dynamics of lipid bilayers are influenced by factors such as lipid chemistry, including headgroup and tail interactions. nih.gov For instance, the presence of different lipid types can modulate membrane fluidity. nih.gov MD simulations of lipid bilayers composed of molecules like dimyristoylphosphatidylcholine (DMPC) and palmitoyl-oleoylphosphatidylethanolamine (POPE) have been used to investigate the structure, dynamics, and line tension of bilayer edges, which are important for understanding the stability of pores within membranes. nih.gov The mechanical properties of lipid bilayers, such as the area per lipid, area compressibility, and bending constants, can also be determined from MD simulations and are crucial for understanding membrane behavior. nih.govresearchgate.net
DODAC-Nucleic Acid Complex Formation and Interactions
A primary application of DODAC is in the formation of lipoplexes for the delivery of nucleic acids like DNA and siRNA. MD simulations are a key tool for understanding the atomic-level interactions that drive the formation of these complexes. pensoft.netuiuc.edu Although specific all-atom MD studies on DODAC-nucleic acid complexes are limited in the public domain, research on other cationic polymers and lipids provides significant insights into the likely mechanisms.
These simulations typically reveal that the positively charged headgroups of cationic lipids interact electrostatically with the negatively charged phosphate (B84403) backbone of nucleic acids. nih.gov This electrostatic attraction is the primary driving force for complexation. The stability of such complexes can be assessed through simulations, and parameters like the binding free energy can be calculated to quantify the strength of the interaction. pensoft.netnih.gov For instance, MD simulations have been used to assess the stability of siRNA-Argonaute 2 complexes and have shown that these complexes can achieve stability within nanoseconds. pensoft.net
Membrane Interaction Mechanisms at the Molecular Level
Understanding how DODAC-based structures interact with and permeate cell membranes is critical for their function as delivery vehicles. MD simulations can provide a detailed picture of these interaction mechanisms. researchgate.net The simulations can model the approach, binding, and potential fusion or uptake of DODAC-containing vesicles or lipoplexes with a model cell membrane.
Studies on the interaction of small molecules and peptides with lipid bilayers have demonstrated the power of MD simulations in revealing how these molecules affect membrane properties. iphy.ac.cnmdpi.com For example, simulations can show how the insertion of molecules can alter bilayer thickness, lipid tail order, and the area per lipid. iphy.ac.cn They can also elucidate the energetic barriers to permeation through the membrane. nsf.gov While specific studies on DODAC are not widely available, the methodologies are well-established for similar systems.
Quantum Chemical Calculations on DODAC Headgroup Interactions
Quantum chemical calculations offer a higher level of theory to investigate the electronic structure and energetics of molecular interactions with great precision. These methods are particularly useful for studying the specific interactions of the DODAC headgroup. nih.govyoutube.com
Quantum calculations can be used to determine the partial charges on the atoms of the DODAC headgroup, providing a more accurate representation for use in classical MD force fields. They can also be used to calculate the interaction energies between the headgroup and other molecules, such as water, ions, or the functional groups of nucleic acids and membrane lipids. researchgate.net For example, studies on phospholipid headgroups have used quantum chemistry to understand how their orientation is influenced by the electrostatic environment of the membrane. youtube.com While specific quantum chemical studies on the DODAC headgroup are not prevalent in the literature, the application of these methods to similar quaternary ammonium (B1175870) headgroups provides a framework for understanding their behavior. nih.gov
Coarse-Grained Modeling of DODAC-Based Nanostructures
While all-atom MD simulations provide a high level of detail, they are computationally expensive and are often limited to relatively small systems and short timescales. nih.govcore.ac.uk Coarse-grained (CG) modeling is a powerful alternative that allows for the simulation of larger systems, such as the formation and behavior of entire vesicles or other nanostructures, over longer timescales. core.ac.ukrsc.orgucl.ac.uknih.gov
In CG models, groups of atoms are represented as single "beads," reducing the number of particles in the simulation and smoothing the energy landscape, which allows for faster exploration of conformational space. nih.govcore.ac.uk This approach has been successfully used to study the self-assembly of lipids into vesicles, vesicle fusion, and the interaction of vesicles with nanoparticles. core.ac.ukrsc.orgnih.gov For instance, CG simulations have been employed to study the squeezing of extracellular vesicles for drug loading and the fusion of vesicles. core.ac.ukrsc.org While specific CG models for DODAC are not widely published, the methodologies, such as the MARTINI force field, have been developed for similar polyelectrolytes and could be adapted for DODAC. nih.gov
Predictive Modeling of DODAC System Behavior in Complex Environments
Predictive modeling, often employing machine learning and other computational intelligence algorithms, is an emerging area in formulation science. These models aim to predict the behavior and performance of complex formulations, such as those containing DODAC, based on a set of input parameters.
Emerging Research Areas and Advanced Applications of Dodac Based Systems
DODAC in Stimuli-Responsive Drug Delivery Systems (e.g., pH, Temperature, Light)
Dioleyldimethylammonium chloride (DODAC) is a critical component in the architecture of "smart" drug delivery systems that are engineered to release their payload in response to specific environmental triggers. These stimuli-responsive systems leverage physiological or externally applied signals to achieve site-specific and controlled drug release.
pH-Responsive Systems: DODAC's cationic nature is a key factor in the design of pH-sensitive liposomes. medchemexpress.comgoogle.com These systems are designed to be stable in the neutral pH of the bloodstream but become destabilized in the acidic microenvironments characteristic of tumors or intracellular compartments like endosomes. Research involving the pH-sensitive polymer poly(ethylacrylic acid) (PEAA) and liposomes incorporating DODAC has demonstrated a powerful interaction. The study found that the interaction between PEAA and DODAC was so pronounced that it significantly disrupted the lipid bilayer, leading to content leakage even without a change in pH. dovepress.com This high reactivity underscores DODAC's potential in creating highly sensitive pH-triggered release mechanisms. dovepress.com Formulations containing ionizable lipids that change charge with pH are being developed for mRNA delivery, with some enabling pH-responsive endosomal escape. dcchemicals.commedchemexpress.com
Temperature-Responsive Systems: DODAC is also incorporated into temperature-responsive liposomes (TRLs), which are designed to release drugs when subjected to temperature changes, such as localized hyperthermia at a disease site. google.comnih.gov The phase transition temperature of the liposome (B1194612), which is influenced by its lipid composition, dictates the point of drug release. dovepress.comresearchgate.net For instance, liposomes containing polymers like poly(diisopropylacrylamide) exhibit temperature-dependent release, a principle that can be applied to DODAC-containing vesicles. dovepress.com This allows for the development of systems where drug release is minimal at normal body temperature but accelerates significantly at elevated temperatures. researchgate.net
Light-Responsive Systems: A significant area of research is the development of Cationic Light-Activated Thermosensitive Liposomes (CLTSLs) that utilize DODAC. acs.org These nanocarriers incorporate a photosensitizer that absorbs light (often in the near-infrared range for better tissue penetration) and converts it into heat, triggering the release of the encapsulated drug from the thermosensitive DODAC-containing lipid bilayer. acs.org Research has focused on optimizing these systems by adjusting the lipid composition. For example, the inclusion of cholesterol in DODAC-based liposomes has been shown to enhance the stability of the nanoparticles at body temperature, although it can also impact their responsiveness to light activation. acs.org The careful selection of lipids to pair with DODAC is crucial for creating a system that is both stable in circulation and highly responsive to a light trigger at the target site. acs.org
DODAC in Advanced Materials Science (e.g., Nanobamboos, Composites)
The self-assembling properties of DODAC make it a valuable tool in advanced materials science, particularly in the templated synthesis of complex nanostructures and functional composite materials.
Templated Nanostructure Synthesis: DODAC acts as a functional amphiphilic surfactant that can be used as a structural template to engineer noble metal (NM) nanomaterials with precise mesoscopic structures. bohrium.com Its ability to form different micelle structures, such as vesicles and cylinders, allows it to direct the synthesis of various advanced nanostructures, including one-dimensional (1D) nanowires and three-dimensional (3D) mesoporous nanospheres (MSs). bohrium.com
Research has shown that by controlling reaction conditions like pH, the self-assembled nanostructures of DODAC can be altered. This allows for the precise evolution of the final material, for example, from solid nanospheres to sophisticated hollow mesoporous nanospheres (HMSs). nih.gov This "dual"-template methodology, using DODAC to guide the formation of multimetallic HMSs, combines the benefits of a hollow and mesoporous structure with multimetallic composition, leading to materials with synergistically enhanced electrocatalytic performance. nih.gov DODAC has also been employed in the arrested precipitation synthesis of semiconductor nanoparticles within its surfactant vesicles. snu.ac.kr
Functional Composite Materials: DODAC is also utilized in the creation of hybrid organic-inorganic composite materials. One study demonstrated the formation of a conjugate composed of hemin (B1673052) (an iron-containing porphyrin), smectite (a type of clay mineral), and DODAC. acs.org This process resulted in a bioconjugate that was soluble in organic solvents like benzene (B151609) and toluene, effectively creating a functional organo-clay material. Such composites hold potential for applications in catalysis and the development of new bioactive materials. acs.org
DODAC in Biosensing and Diagnostic Platform Development
DODAC is being integrated into advanced biosensing and diagnostic platforms, where its chemical properties contribute to signal generation and surface functionalization. Its role as a surfactant and a cationic lipid allows for the creation of highly sensitive detection systems.
DODAC has been instrumental in the fabrication of novel electrochemical immunosensors. researchgate.net In one notable application, DODAC was used as a "dual"-template structural directing surfactant to synthesize multimetallic hollow mesoporous nanospheres (HMSs) with high electrocatalytic activity. nih.gov In another example, dendritic ternary nanospheres made using a DODAC solution served as a platform in an immunosensor for detecting the HPV16 E6 oncoprotein, a biomarker for cervical cancer. rsc.org The dendritic structure provided a large surface area for immobilizing a high concentration of antibodies, while the material's catalytic properties amplified the electrochemical signal, leading to high sensitivity. rsc.org
Furthermore, DODAC has been used as a surface probe in advanced spectroscopic techniques. In one study, Sum-Frequency Generation (SFG) spectroscopy was used to analyze the surface of gold nanoparticles (AuNPs). mdpi.com DODAC was co-adsorbed onto the nanoparticles, and the resulting SFG signal provided detailed information about the molecular interactions at the nanoparticle surface, highlighting its utility in the characterization of materials used in sensing applications. mdpi.com Patents also describe the potential use of DODAC as a cationic lipid component in nanoparticle systems designed for the delivery of diagnostic agents or for use in affinity-based biomarker detection assays. google.comgoogle.com
Table 1: Applications of DODAC in Biosensor Development
| Application Area | Role of DODAC | Analyte/Target | Technique | Reference(s) |
|---|---|---|---|---|
| Electrochemical Immunosensor | Surfactant template for creating dendritic nanosphere labels | HPV16 E6 Oncoprotein | Chronoamperometry, DPV | rsc.org |
| Surface Analysis | Adsorbed molecular probe | Gold Nanoparticle Surface | Sum-Frequency Generation (SFG) Spectroscopy | mdpi.com |
| Diagnostic Delivery | Cationic lipid component in nanoparticles | Diagnostic agents, Biomarkers | Affinity Capture Assays | google.comgoogle.com |
Development of Hybrid Nanocarriers Incorporating DODAC with Polymers or Peptides
To enhance the capabilities of delivery systems, DODAC is frequently incorporated into hybrid nanocarriers that combine its lipid properties with the functionalities of polymers or peptides.
Lipid-Polymer Hybrids: Lipid-polymer hybrid nanoparticles (LPHNs) leverage the structural advantages of both material classes, and DODAC is a listed component for such systems. google.com In these constructs, a polymer core can be coated with a lipid layer containing DODAC. nih.gov The cationic charge of DODAC can be used to electrostatically adsorb the lipid layer onto negatively charged polymer particles. nih.gov A common strategy in the formulation of these hybrids is the inclusion of polyethylene (B3416737) glycol (PEG)-modified lipids. The PEG chains help to stabilize the nanoparticles, prevent aggregation, and can reduce non-specific interactions in a biological environment. nih.govacs.orgacs.org The interplay between DODAC, other lipids, and polymers allows for fine-tuning of the nanoparticle's properties for specific applications. dovepress.com
Lipid-Peptide Hybrids: The functionalization of DODAC-based nanoparticles with peptides is an emerging area aimed at adding targeting capabilities or enhancing intracellular delivery. google.com While detailed studies focusing specifically on DODAC-peptide conjugates are nascent, the underlying principle is well-established within the broader field of lipid nanoparticles. Peptides, such as cell-penetrating peptides (CPPs) or membrane-destabilizing peptides, can be attached to the surface of a liposome containing DODAC. google.comgoogle.com These peptides can facilitate the nanoparticle's escape from endosomes, a critical step for delivering therapeutic cargo into the cell's cytoplasm. google.comacs.org The combination of DODAC's ability to complex with nucleic acids or proteins and a peptide's targeting or delivery-enhancing function creates a powerful platform for advanced therapeutics. acs.org
Research on DODAC as a Component in Vaccine Delivery Systems (Non-Clinical Focus)
DODAC is extensively researched as a key component in non-clinical vaccine delivery systems, where its primary role is to act as an adjuvant and a carrier for antigens. google.com Its cationic nature is fundamental to its function, as it enhances the immune response and facilitates the encapsulation of vaccine components like proteins and nucleic acids. researchgate.netmdpi.com
DODAC has been formulated into oil-in-water nanoemulsions for use as intranasal vaccine adjuvants. nih.govplos.org In murine models, these nanoemulsions were shown to enhance the uptake of antigens by immune cells. Notably, DODAC-containing nanoemulsions exhibited significantly lower cytotoxicity compared to those formulated with other cationic surfactants, making them a promising platform for mucosal vaccine development. nih.govplos.org
In liposomal formulations, DODAC is often combined with other lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), to form stable nanoparticles for delivering antigens. nih.govnih.gov These cationic liposomes can effectively encapsulate plasmid DNA or viral proteins (like influenza hemagglutinin) and have been shown to induce both humoral and mucosal immune responses in non-clinical studies. nih.govnih.gov Furthermore, research has explored combining DODAC-based liposomes with other immune-stimulating molecules, such as CpG oligodeoxynucleotides. This combination can produce a synergistic adjuvant effect, leading to a more robust immune response, as demonstrated in studies with influenza vaccines. researchgate.net The ability of DODAC's positive charge to complex with anionic components like CpG is thought to enhance the delivery of the immunostimulant to key immune cells. researchgate.net
Table 2: Non-Clinical Vaccine Adjuvant Research Featuring DODAC
| DODAC Formulation | Co-formulants | Antigen/Payload | Application/Model | Key Finding | Reference(s) |
|---|---|---|---|---|---|
| Nanoemulsion | Tween 80, Poloxamer 188 | Ovalbumin (model antigen) | Intranasal Adjuvant (in vitro/mouse) | Enhanced antigen uptake with lower cytotoxicity compared to other cationic surfactants. | nih.govplos.org |
| Cationic Liposomes | DOPE, PEG | Influenza Hemagglutinin (HA) | Intranasal Vaccine (mouse) | Induction of humoral and mucosal immune responses. | nih.gov |
| Cationic Liposomes | PHO-S (immunomodulator), CpG | - | Intramuscular Vaccine (mouse/ferret) | Synergistic effect with CpG, enhancing immune response for influenza prevention. | researchgate.net |
| Cationic Lipid Nanoparticles (cLNPs) | DOPE, PEG-lipids | Self-amplifying mRNA (SAM) | mRNA Vaccine Delivery | Required for forming the hydrophobic lipid-RNA complex to create the nanoparticle. | researchgate.net |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing dioleyldimethylammonium chloride, and how can reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves quaternization of dimethylamine with oleyl chloride under controlled conditions. Key parameters include temperature (optimized between 60–80°C), solvent selection (e.g., isopropanol/water mixtures), and molar ratios (1:1.2 amine-to-acid chloride) to minimize side reactions like hydrolysis . Reaction progress should be monitored via titration for unreacted amine or chloride ion quantification .
Q. Which analytical techniques are most reliable for characterizing this compound purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use and NMR in deuterated solvents (e.g., DO) to confirm alkyl chain integration and quaternary ammonium structure .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase columns with UV detection (210–220 nm) to quantify residual reactants and byproducts .
- Elemental Analysis : Validate C, H, N, and Cl content against theoretical values (e.g., C: ~70%, Cl: ~10%) to confirm stoichiometry .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of aerosols .
- First Aid : Immediate flushing with water for skin/eye exposure, followed by medical consultation .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound for scalability while maintaining low impurity levels?
- Methodological Answer :
- Process Design : Implement factorial design (e.g., 2 factorial experiments) to test variables like agitation rate, solvent polarity, and catalyst presence .
- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of reaction intermediates .
- Post-Synthesis Purification : Employ membrane filtration (e.g., nanofiltration) to remove unreacted oleyl chloride and oligomeric byproducts .
Q. How should contradictory data on the surfactant efficacy of this compound in heterogeneous systems be resolved?
- Methodological Answer :
- Systematic Review : Compare studies using meta-analysis to identify confounding variables (e.g., pH, ionic strength) .
- Controlled Replication : Reproduce experiments under standardized conditions (e.g., 25°C, 0.1 M NaCl) to isolate compound-specific effects .
- Advanced Modeling : Apply molecular dynamics simulations to predict micelle formation kinetics and critical micelle concentration (CMC) under varying conditions .
Q. What methodologies are recommended for assessing the environmental impact of this compound in aquatic ecosystems?
- Methodological Answer :
- Ecotoxicology Assays : Conduct Daphnia magna acute toxicity tests (48-hr LC) and algal growth inhibition studies (e.g., Chlorella vulgaris) .
- Degradation Studies : Use UV/HO advanced oxidation processes to track breakdown products via LC-MS .
- Bioaccumulation Analysis : Measure partition coefficients (log P) and sediment adsorption rates using OECD Test Guideline 121 .
Q. How can researchers investigate the interaction of this compound with biomembranes in pharmacological applications?
- Methodological Answer :
- Langmuir Trough Experiments : Measure monolayer compression isotherms to assess lipid bilayer disruption .
- Fluorescence Microscopy : Use fluorescent probes (e.g., Laurdan) to visualize membrane fluidity changes .
- Calorimetry : Perform isothermal titration calorimetry (ITC) to quantify binding thermodynamics with phospholipid vesicles .
Data Management and Reproducibility
Q. What best practices ensure reproducibility in this compound research?
- Methodological Answer :
- Detailed Documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
- Supplementary Materials : Publish raw NMR spectra, HPLC chromatograms, and experimental videos in open-access repositories .
- Collaborative Validation : Use platforms like Zenodo to crowdsource experimental replication across labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
